molecular formula C11H15N3O4 B3019512 2-((tert-Butoxycarbonyl)amino)-4-methylpyrimidine-5-carboxylic acid CAS No. 2193060-72-7

2-((tert-Butoxycarbonyl)amino)-4-methylpyrimidine-5-carboxylic acid

Cat. No. B3019512
CAS RN: 2193060-72-7
M. Wt: 253.258
InChI Key: WSGLMLSMFAYKFA-UHFFFAOYSA-N
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Description

“2-((tert-Butoxycarbonyl)amino)-4-methylpyrimidine-5-carboxylic acid” is a chemical compound. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of compounds involving the Boc group has been well-documented . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc-protected amino acid ionic liquids (Boc-AAILs) were prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .


Molecular Structure Analysis

The molecular structure of “2-((tert-Butoxycarbonyl)amino)-4-methylpyrimidine-5-carboxylic acid” involves a tert-butyloxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base .


Chemical Reactions Analysis

The Boc group can be removed by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base .

Scientific Research Applications

Peptide Synthesis and Photoactive Peptides

The incorporation of photo-controllable amino acids into peptide backbones is an ongoing challenge in the quest for smart drugs and light-sensitive supramolecular systems . The diarylethene (DAE) family moiety, including the DAE molecular photoswitch, has drawn considerable attention. DAEs exhibit thermally irreversible photochromic behavior, making them ideal for designing photoactive peptides. Researchers have explored the synthesis of DAE Boc-amino acid, which could enhance diversity in designing routes to photoactive peptides.

Solid-Phase Peptide Synthesis (SPPS) Using Boc Strategy

The tert-butyl (Boc) protecting group plays a crucial role in solid-phase peptide synthesis. Researchers have employed Boc strategy to synthesize peptides efficiently, allowing for stepwise assembly of amino acids on a solid support .

Racemic Synthesis and TLC Analysis

The compound has been synthesized racemically, and thin-layer chromatography (TLC) analyses have been performed to assess its purity. TLC plates coated with silica gel were used, and spots were visualized under UV light or by exposure to vaporized iodine .

Amino Acid Ionic Liquids and Their Synthesis

The tert-butyloxycarbonyl-protected amino acid ionic liquids have been investigated. A proposed mechanism involves the reaction of imidazolium ionic liquid with the compound, leading to acyloxyphosphonium formation. These ionic liquids have potential applications in various fields .

Safety and Hazards

The safety data sheet for a similar compound, “4-[(tert-Butoxycarbonylamino)methyl]phenylboronic acid pinacol ester”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The use of Boc-protected amino acid ionic liquids (Boc-AAILs) in dipeptide synthesis has been studied, and it was found that the distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base . This suggests potential future directions in the field of peptide synthesis.

properties

IUPAC Name

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-6-7(8(15)16)5-12-9(13-6)14-10(17)18-11(2,3)4/h5H,1-4H3,(H,15,16)(H,12,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGLMLSMFAYKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((tert-Butoxycarbonyl)amino)-4-methylpyrimidine-5-carboxylic acid

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